molecular formula C10H9BrN2O2 B1588303 Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate CAS No. 67625-37-0

Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B1588303
Key on ui cas rn: 67625-37-0
M. Wt: 269.09 g/mol
InChI Key: MWDCKDQQAFZDOH-UHFFFAOYSA-N
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Patent
US08575337B2

Procedure details

15.00 g of 2-amino-5-bromopyridine (3), 16.99 g of ethyl 3-bromo-2-oxopropanoate were dissolved in ethanol (100 mL), and the solution is heated at reflux for 8 hours. The reaction mixture was concentrated, and saturated aqueous NaHCO3 was added to the residue. The resulting precipitate was isolated by filtration, and washed with water to afford 17.01 g of the titled compound as colorless powder (yield: 73%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
16.99 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
73%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.Br[CH2:10][C:11](=O)[C:12]([O:14][CH2:15][CH3:16])=[O:13]>C(O)C>[Br:8][C:5]1[CH:6]=[CH:7][C:2]2[N:3]([CH:10]=[C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[N:1]=2)[CH:4]=1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
NC1=NC=C(C=C1)Br
Name
Quantity
16.99 g
Type
reactant
Smiles
BrCC(C(=O)OCC)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 8 hours
Duration
8 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
saturated aqueous NaHCO3 was added to the residue
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was isolated by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC=2N(C1)C=C(N2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 17.01 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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